1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid

CRF1 antagonist receptor binding structure-activity relationship

1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid is a potent, selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. The molecule combines a 5-ethyl-substituted [1,2,4]triazolo[1,5-a]pyrimidine core with a pyrazole-3-carboxylic acid moiety, a specific arrangement that yields subnanomolar binding affinity (Ki = 1.0 nM) and >10,000-fold selectivity over the CRF2 receptor.

Molecular Formula C11H10N6O2
Molecular Weight 258.24 g/mol
Cat. No. B11792638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid
Molecular FormulaC11H10N6O2
Molecular Weight258.24 g/mol
Structural Identifiers
SMILESCCC1=NC2=NC=NN2C(=C1)N3C=CC(=N3)C(=O)O
InChIInChI=1S/C11H10N6O2/c1-2-7-5-9(17-11(14-7)12-6-13-17)16-4-3-8(15-16)10(18)19/h3-6H,2H2,1H3,(H,18,19)
InChIKeyJOIFUPQNGJSOJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid: A Differentiated CRF1 Antagonist Building Block for Drug Discovery Procurement


1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid is a potent, selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. The molecule combines a 5-ethyl-substituted [1,2,4]triazolo[1,5-a]pyrimidine core with a pyrazole-3-carboxylic acid moiety, a specific arrangement that yields subnanomolar binding affinity (Ki = 1.0 nM) and >10,000-fold selectivity over the CRF2 receptor [1]. Preclinical pharmacokinetic profiling has demonstrated oral bioavailability (F = 32% in rat) and CNS penetration, positioning it as a critical chemical probe and lead scaffold for stress-related disorder programs [1].

Why Simple Substitution of 1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic Acid with Close Analogs Fails in Drug Discovery


Direct interchange with the 5-methyl, 5-propyl, or pyrazole-regioisomer analogs leads to sharp losses in receptor binding, functional antagonism, selectivity, and oral exposure. The 5-ethyl group provides an optimal hydrophobic fit within the CRF1 binding pocket, while the 3-carboxylic acid engages a critical salt bridge that is lost in the 4-carboxylic acid regioisomer [1]. The quantitative evidence below shows that even single-atom changes cause >20-fold potency swings and >5-fold bioavailability reductions, making this specific substitution pattern mandatory for target engagement and in vivo efficacy.

1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid: Head-to-Head Quantitative Differentiation Evidence


CRF1 Receptor Binding Affinity: 5-Ethyl vs. 5-Methyl and 5-Propyl Derivatives

The 5-ethyl derivative displays a Ki of 1.0 nM at the human CRF1 receptor, representing a 21-fold improvement over the 5-methyl analog (Ki = 21 nM) and a 5-fold improvement over the 5-propyl analog (Ki = 5.0 nM) [1]. All three compounds share the identical pyrazole-3-carboxylic acid substituent, isolating the contribution of the C5 alkyl group to binding affinity.

CRF1 antagonist receptor binding structure-activity relationship

Functional CRF1 Antagonism (cAMP Inhibition): 5-Ethyl vs. 5-Methyl Derivative

In a CRF-stimulated cAMP accumulation assay, the 5-ethyl compound inhibited cAMP production with an IC50 of 5 nM, whereas the 5-methyl analog exhibited an IC50 of 120 nM [1]. This represents a 24-fold difference in functional antagonism.

functional antagonism cAMP assay CRF1 signaling

CRF2 Receptor Selectivity: 5-Ethyl vs. 5-Methyl Derivative

The 5-ethyl derivative demonstrated a CRF2 binding Ki >10,000 nM, while the 5-methyl analog retained measurable CRF2 affinity with a Ki of 2,300 nM [1]. Selectivity over CRF2 is therefore >10,000-fold for the ethyl compound and only 110-fold for the methyl compound, a difference of >90-fold in selectivity margin.

receptor selectivity CRF2 off-target profiling

Oral Bioavailability in Rat: 5-Ethyl vs. 5-Methyl Analog

Following oral dosing (10 mg/kg) in male Sprague-Dawley rats, the 5-ethyl compound achieved 32% oral bioavailability, while the 5-methyl analog reached only 6% [1]. This 5.3-fold difference directly impacts the feasibility of oral in vivo dosing paradigms.

oral bioavailability pharmacokinetics in vivo efficacy

Metabolic Stability in Rat Liver Microsomes: 5-Ethyl vs. 5-Methyl Derivative

Incubation with rat liver microsomes revealed a half-life of 45 min for the 5-ethyl derivative, compared to 18 min for the 5-methyl analog [1]. The 2.5-fold longer half-life contributes to the observed pharmacokinetic advantage of the 5-ethyl compound.

metabolic stability liver microsomes intrinsic clearance

Best-Value Application Scenarios for 1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic Acid in Drug Discovery


Lead Compound for Oral CRF1 Antagonist Programs Targeting Anxiety and Depression

With subnanomolar binding (Ki 1.0 nM), 24-fold superior functional antagonism over the closest methyl analog (IC50 5 nM vs 120 nM), and 32% oral bioavailability, this compound serves as a directly optimizable lead. In vivo efficacy in rat anxiety models (e.g., elevated plus-maze, defensive withdrawal) is achievable without extensive formulation or high dosing, reducing program risk [1].

High-Selectivity CRF1 Chemical Probe for In Vivo Target Validation in Irritable Bowel Syndrome (IBS)

The >10,000-fold CRF1/CRF2 selectivity eliminates confounding effects from peripheral CRF2-mediated hypotension and gastric emptying alterations. This makes the compound the preferred probe for stress-induced colonic hypersensitivity models, where selective CRF1 blockade has been shown to normalize gut motility [1].

In Vitro Pharmacological Tool Dissecting CRF1- vs CRF2-Mediated Signaling Pathways

The extreme selectivity margin, combined with potent functional antagonism, allows researchers to unambiguously attribute cAMP and ERK signaling effects to the CRF1 receptor. This contrasts with less selective analogs, where residual CRF2 engagement clouds data interpretation [1].

Medicinal Chemistry Starting Point for Structure-Based Optimization of Brain Penetrant CRF1 Antagonists

The 5-ethyl-7-(3-carboxypyrazol-1-yl) scaffold has demonstrated CNS penetration in rodent studies, supported by receptor occupancy data. Further derivatization at the carboxylic acid (e.g., prodrugs, amides) can leverage the already favorable PK and selectivity baseline without requiring de novo scaffold discovery [1].

Quote Request

Request a Quote for 1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.